Menthyl lactate

描述

乳酸薄荷酯,也称为 Frescolat ML,是一种广泛应用于个人护理和化妆品产品中的冷却剂。它是一种半透明固体,能提供即时且温和的清凉感,使其适用于留置和冲洗类产品。 乳酸薄荷酯以其支持除臭活性并增强各种配方感官体验的能力而闻名 .

准备方法

合成路线和反应条件

乳酸薄荷酯是通过薄荷醇与乳酸的酯化反应合成的。该反应涉及薄荷醇(一种从薄荷油中提取的天然化合物)与乳酸(一种从碳水化合物发酵中获得的化合物)的缩合反应。 该反应通常在酸性条件下进行,以促进酯键的形成 .

工业生产方法

在工业环境中,乳酸薄荷酯的生产涉及使用大型反应器,在反应器中,薄荷醇和乳酸在酸催化剂的存在下混合在一起。 反应混合物被加热以促进酯化反应,然后通过蒸馏或结晶提纯所得产物,以获得高纯度的乳酸薄荷酯 .

化学反应分析

Formation of Menthyl Lactate

This compound production Direct reaction of menthol and lactic acid yields this compound . The stereochemistry of the menthol used can influence the properties of the resulting this compound; l-menthol is often preferred due to its excellent physiological cooling effects . The reaction may involve the formation of higher lactoyl esters of this compound as well .

Esterification Process To produce this compound, menthol and lactic acid react in the presence of a catalyst, typically an acid . Water is removed to promote esterification, often using a hydrocarbon solvent and a Dean-Stark trap . Reaction temperatures vary depending on the solvent, generally increasing as the reaction nears completion, often proceeding at or near the reflux temperature of the mixture . Other methods involve using chloroform and a strongly acidic ion-exchange resin .

Reaction Conditions The esterification is performed at a temperature range that depends on whether a solvent is included . When heptane is the solvent, the esterification proceeds within the range of about 80° C. to about 130° C .

By-products Besides this compound, the reaction mixture can contain unreacted menthol, menthenes, cyclic dimers of lactic acid (lactides), and higher lactoyl esters of this compound . The formation of higher lactoyl esters can be represented as successive condensations of lactic acid with this compound .

Hydrolysis of this compound

Hydrolysis Process Hydrolyzing higher lactoyl esters of this compound in the presence of an aqueous base converts them to this compound, while minimizing the hydrolysis of this compound back to menthol . Controlled hydrolysis is crucial to maximize the yield of this compound .

Controlled Hydrolysis Conditions Controlled hydrolysis involves diluting the esterified product with water and heptane, followed by the dropwise addition of aqueous sodium hydroxide while stirring and cooling to maintain a temperature below 30° C and a pH below 13. The mixture is stirred, and the layers are separated .

Impact of Hydrolysis on Product Composition Varying temperature, time, and pH during hydrolysis affects the final product composition .

Table 1: Effect of Controlled Hydrolysis on Product Composition

| Addition | Temp (° C.) | Time (hours) | Maximum pH | Menthol (%) | ML (%) | MLL (%) |

|---|---|---|---|---|---|---|

| 4 | 15 | 3.6 | 13.18 | 5.95 | 93.02 | 0.73 |

| 5 | 25 | 2.9 | 12.68 | 7.25 | 92.29 | 0.21 |

| 6 | 30 | 2.9 | 12.55 | 7.13 | 92.41 | 0.21 |

| 7 | 40 | 2.8 | 12.03 | 7.08 | 92.38 | 0.28 |

| 8 | 50 | 2.2 | 11.65 | 7.50 | 92.06 | 0.18 |

| 9 | 60 | 2.0 | 12.24 | 6.27 | 92.54 | 0.90 |

| 10 | 60 | 0.8 | 12.07 | 7.82 | 91.65 | 0.18 |

| 11 | 60 | 0.6 | 12.45 | 6.78 | 92.16 | 0.56 |

Table 2: Effect of Reverse Addition on Product Composition

| Addition | Temp (° C.) | Time (hours) | Maximum pH | Menthol (%) | ML (%) | MLL (%) |

|---|---|---|---|---|---|---|

| C12 | 15 | 3.6 | ≥14.0 | 12.96 | 82.36 | 2.74 |

| C13 | 25 | 3.0 | ≥14.0 | 18.41 | 75.57 | 5.84 |

| C14 | 30 | 2.6 | ≥14.0 | 29.51 | 62.87 | 6.49 |

| C15 | 40 | 2.7 | ≥14.0 | 38.96 | 51.71 | 6.98 |

| C16 | 50 | 2.0 | ≥14.0 | 39.04 | 51.77 | 7.49 |

| C17 | 60 | 0.6 | ≥14.0 | 36.23 | 56.84 | 5.63 |

Transesterification Reactions

Polylactic Acid to Methyl Lactate this compound isn't directly involved in this reaction, but lactic acid, a key component, is related to polylactic acid (PLA). PLA can undergo transesterification with methanol to produce methyl lactate, catalyzed by zinc(II) complexes .

Reaction Kinetics The kinetics of this transesterification have been studied, with factors such as temperature and the specific catalyst influencing the reaction rate . Some catalysts exhibit Arrhenius kinetics, while others show non-Arrhenius behavior, indicating more complex reaction mechanisms .

Other Reactions and Transformations

Conversion of Sugars to Methyl Lactate Zeolites, particularly those functionalized with tin, catalyze the transformation of sugars like glucose into methyl lactate . The reaction proceeds through isomerization, retro-aldol cleavage, and a series of dehydration, acetalization, and isomerization steps .

Reaction Mechanism The reaction mechanism involves the isomerization of the starting aldose to the corresponding ketose (fructose), followed by retro-aldol cleavage into two three-carbon backbone compounds . These compounds then undergo a sequence of dehydration–acetalization–isomerization transformations to produce alkyl lactate .

科学研究应用

Cosmetic Applications

Menthyl lactate is widely used in cosmetic formulations due to its cooling effect and skin-soothing properties. It serves as an effective ingredient in products designed for topical application, such as:

- Shaving Creams and Aftershaves : this compound provides a cooling sensation that enhances the user experience during shaving and post-shave care .

- Deodorants and Antiperspirants : Its antimicrobial properties help in reducing body odor while providing a refreshing feel .

- Skin Care Products : Used in lotions, creams, and gels, it helps soothe irritated skin and enhances the overall sensory experience of the product .

Food Industry Applications

In the food sector, this compound is utilized primarily for its flavoring properties. It is often included in:

- Confectionery Products : It adds a minty flavor and cooling sensation to chewing gums and candies .

- Beverages : this compound can be found in certain drinks to provide a refreshing taste profile .

Pharmaceutical Applications

This compound has several applications in pharmaceuticals due to its therapeutic properties:

- Topical Analgesics : It is incorporated into pain relief formulations where a cooling effect can help alleviate discomfort .

- Oral Care Products : Found in toothpaste and mouthwash, it enhances flavor while providing a refreshing sensation .

Industrial Applications

In addition to consumer products, this compound has potential applications in industrial settings:

- Cleaning Products : Its pleasant scent and cooling effect make it suitable for use in detergents and household cleaners .

- Fragrance Industry : this compound is used as a fragrance ingredient due to its refreshing aroma, often combined with other scent compounds to create appealing fragrances .

Case Study 1: Cosmetic Formulations

A study published in Kirk-Othmer Chemical Technology of Cosmetics highlights the incorporation of this compound in various cosmetic formulations. The research indicates that products containing this compound not only provide sensory benefits but also improve product stability and safety profiles due to its antimicrobial properties .

Case Study 2: Oral Care Products

Research conducted on oral care products demonstrated that toothpaste containing this compound significantly improved user satisfaction regarding taste and freshness. The study concluded that this compound enhances the overall effectiveness of oral hygiene products by providing a lasting cooling effect .

Case Study 3: Food Flavoring

A recent investigation into the use of this compound in food products revealed that it can effectively enhance flavor profiles without compromising safety standards. The study confirmed that this compound is safe for consumption at regulated levels, making it an attractive option for food manufacturers looking to innovate with flavors .

作用机制

乳酸薄荷酯通过与瞬时受体电位香草酸受体 8 (TRPM8) 离子通道相互作用发挥其冷却作用,该通道负责检测低温。当涂抹在皮肤上时,乳酸薄荷酯激活 TRPM8,导致钙离子流入神经细胞。 这种流入会产生一个电信号,该信号被传递到大脑,从而产生冷却感 .

相似化合物的比较

乳酸薄荷酯经常与其他冷却剂进行比较,例如薄荷醇、薄荷酮甘油缩醛和香草基丁醚。虽然薄荷醇是最广泛使用的冷却剂,但它有一些缺点,例如挥发性、强气味和在高浓度下可能造成刺激。 另一方面,乳酸薄荷酯能提供更温和、更持久的冷却效果,且没有强烈的气味或刺激性,使其成为许多配方中更受欢迎的选择 .

类似化合物

- 薄荷醇

- 薄荷酮甘油缩醛

- 香草基丁醚

生物活性

Menthyl lactate, a compound derived from menthol and lactic acid, is recognized for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and safety profile, supported by case studies and research findings.

- Chemical Formula : C13H24O3

- CAS Number : 59259-38-0

- Molecular Weight : 228.33 g/mol

This compound is characterized by its minty flavor and cooling sensation, making it a popular ingredient in food, cosmetics, and pharmaceuticals.

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that formulations containing this compound significantly reduced microbial load in topical applications, suggesting its potential use in wound care products .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and dermatitis. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

3. Cooling Sensation

The compound is well-known for its cooling effect when applied topically. This property is attributed to its interaction with TRPM8 (transient receptor potential cation channel subfamily M member 8), a receptor that mediates the sensation of cold. This makes this compound an effective ingredient in products aimed at providing relief from heat and irritation .

Case Study 1: Wound Healing

A clinical trial assessed the efficacy of a this compound-based ointment on wound healing in diabetic patients. Results indicated a significant reduction in healing time compared to standard treatments, highlighting its potential as an adjunct therapy for enhancing wound recovery .

Case Study 2: Flavor Enhancement

In a sensory evaluation study, this compound was used to mask bitterness in pharmaceutical formulations. Participants reported improved palatability, suggesting its utility as a flavoring agent in medicinal products .

Safety Profile

This compound is generally regarded as safe (GRAS) when used appropriately. Toxicological assessments have shown no significant irritation or adverse effects in animal models. It has been classified under FEMA (Flavor and Extract Manufacturers Association) as a safe flavoring agent .

Research Findings

属性

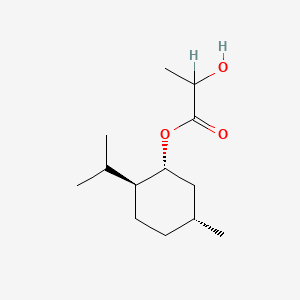

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-SGUBAKSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142.00 °C. @ 5.00 mm Hg | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59259-38-0 | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。